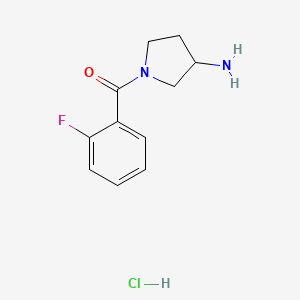

1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14;/h1-4,8H,5-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJRUEBAENLOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Acylation of Pyrrolidin-3-amine with 2-Fluorobenzoyl Chloride

One of the straightforward synthetic approaches involves the acylation of pyrrolidin-3-amine with 2-fluorobenzoyl chloride under mild conditions:

- Procedure : Pyrrolidin-3-amine is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to neutralize the released hydrochloric acid.

- Solvent : Cyrene (a green solvent) or other aprotic solvents like dichloromethane can be used.

- Temperature : The reaction is typically initiated at 0 °C and allowed to warm to room temperature over 1 hour.

- Workup : After reaction completion, water is added to precipitate the product, which is then filtered, washed, and purified.

- Yield : Yields around 70-76% have been reported for related amide syntheses under similar conditions.

This method is efficient for preparing the amide bond linking the 2-fluorobenzoyl group to the pyrrolidin-3-amine moiety.

Multi-step Synthesis via Halogenated Intermediates and Organometallic Reagents

A more complex synthetic route involves the use of halogenated intermediates and organometallic reagents, as detailed in patent WO2013086935A1:

- Step 1 : 3-iodo-1H-pyrazolo[3,4-b]pyridine reacts with o-fluorobromobenzyl under potassium carbonate catalysis at room temperature to yield a key intermediate (compound 10) with a 71.16% yield.

- Step 2 : Compound 10 undergoes reaction with cyano zinc in the presence of zinc powder, bismuth (diphenylphosphino) ferrocene (dppf), and tetrakistriphenylphosphine palladium catalyst (Pd(PPh3)4) in N,N-dimethylacetamide (DMAC) at 100-150 °C, yielding compound 6 at 63.7%.

- Step 3 : Compound 6 is treated with sodium methoxide, ammonium chloride, acetic acid, and methanol to produce compound 8.

- Step 4 : Compound 8 is reacted with hydrogen chloride gas to form the hydrochloride salt of 1-(2-fluorobenzyl)pyrazolo[3,4-b]pyridine-3-formamidine hydrochloride with an overall yield of 99% for the last two steps.

This method benefits from inexpensive and readily available raw materials, mild reaction conditions, and high overall yields, making it suitable for large-scale synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents and Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation with 2-Fluorobenzoyl Chloride | Pyrrolidin-3-amine, 2-fluorobenzoyl chloride, triethylamine, Cyrene solvent, 0 °C to r.t. | ~70-76% | Simple, mild conditions, green solvent option | May require purification steps |

| Multi-step Halogenated Intermediate Route | 3-iodo-1H-pyrazolo[3,4-b]pyridine, o-fluorobromobenzyl, cyano zinc, Pd catalyst, sodium methoxide, HCl gas | Step yields: 63.7-71.16%; overall last steps 99% | High overall yield, scalable, inexpensive raw materials | Multi-step, requires organometallic reagents |

| Aminopropylation + Amide Coupling | Azetidine, TFA, DMSO, HATU coupling with fluorobenzoyl acid | ~50% (TFA salt) | High conversion in aminopropylation, versatile | Longer reaction times, moderate yield |

Research Findings and Notes

- The direct acylation method is widely preferred for its simplicity and relatively high yield, especially when using green solvents like Cyrene, which align with sustainable chemistry goals.

- The multi-step organometallic approach, while more complex, offers excellent yields and utilizes cheap, readily available starting materials, making it suitable for industrial-scale production.

- Aminopropylation techniques expand the scope of functionalization on cyclic amines and can be adapted for pyrrolidin-3-amine derivatives, although the yields may be moderate and purification more involved.

- Reaction conditions such as temperature, solvent choice, and molar ratios are critical for optimizing yields and purity. For example, potassium carbonate is effective as a base in halogenated intermediate reactions, and DMAC or DMF are preferred solvents for organometallic steps.

- The hydrochloride salt formation step is typically achieved by bubbling hydrogen chloride gas into the amine-containing intermediate, providing a stable, isolable salt form suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, leading to the formation of substituted products.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride has several significant applications in scientific research:

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential therapeutic applications, particularly as an enzyme inhibitor or receptor modulator. Its unique structure may lead to the development of novel drugs targeting specific diseases.

Biological Studies

- Enzyme Interaction Studies : It is used in biochemical assays to study the interactions between enzymes and substrates, providing insights into metabolic pathways.

- Cellular Effects : Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, showing potential for applications in cancer research and neurodegenerative diseases.

Industrial Applications

- Specialty Chemicals Production : The compound serves as an intermediate in the synthesis of various organic compounds, contributing to the production of specialty chemicals and materials.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Researchers observed a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM across different cell types. These findings suggest its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Animal model studies have indicated that the compound may enhance cognitive function by modulating cholinergic neurotransmission. In transgenic mice models, administration of the compound resulted in improved memory performance and increased levels of acetylcholine, highlighting its potential application in treating neurodegenerative disorders like Alzheimer's disease.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Wirkmechanismus

The mechanism of action of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1-(2-fluorobenzoyl)pyrrolidin-3-amine hydrochloride with structurally related pyrrolidine and piperidine derivatives, focusing on substituents, physicochemical properties, and applications.

Structural and Substituent Variations

| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|

| 1-(2-Fluorobenzoyl)pyrrolidin-3-amine HCl | 2-Fluorobenzoyl, pyrrolidine, amine | 244.7 | 1461705-18-9 | Benzoyl group with ortho-fluorine |

| (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine HCl | 5-Nitropyridinyl, pyrrolidine, amine | 244.68 | 1233860-34-8 | Nitropyridine ring instead of benzoyl |

| (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine HCl | 2-Fluoro-6-nitrophenyl, pyrrolidine, amine | 261.68 | 1286208-00-1 | Nitro and fluorine on phenyl ring |

| 1-(2-Bromophenyl)pyrrolidin-3-amine diHCl | 2-Bromophenyl, pyrrolidine, amine | 314.05 | Not specified | Bromine substituent; dihydrochloride salt |

| (S)-Piperidin-3-amine | Piperidine, amine | 100.17 | Not specified | Six-membered piperidine ring |

Key Observations :

- Aromatic vs. Heteroaromatic Groups : The target compound’s benzoyl group contrasts with nitropyridine () or nitrophenyl () moieties in analogues. The benzoyl group may enhance stability compared to nitro-substituted derivatives, which are prone to redox reactions .

- Halogen Effects : Fluorine’s electronegativity and small atomic radius (in the target compound) may reduce steric hindrance compared to bulkier halogens like bromine () .

- Ring Size : Piperidine derivatives () exhibit different conformational flexibility and pharmacokinetic profiles due to their six-membered rings versus pyrrolidine’s five-membered structure .

Physicochemical Properties

- Molecular Weight : The target compound (244.7 g/mol) falls within the range typical for small-molecule drugs (<500 g/mol), unlike bromophenyl derivatives (e.g., 314.05 g/mol in ), which may face bioavailability challenges .

Biologische Aktivität

1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a 2-fluorobenzoyl moiety. The presence of the fluorine atom is believed to enhance the compound's reactivity and biological activity, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C₁₁H₁₄FN₂O

- Molecular Weight : 244.69 g/mol

- Structure : The compound consists of a pyrrolidine ring linked to a benzoyl group substituted with a fluorine atom at the ortho position.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes that are critical in disease mechanisms. The exact molecular targets remain under investigation, but preliminary studies suggest potential applications in cancer therapy and neurodegenerative disease treatment.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast, colon, and lung cancer cells. Its antiproliferative activity may be mediated through mechanisms distinct from traditional pathways, as indicated by studies showing a lack of inhibitory effects on dihydrofolate reductase (DHFR) .

- Enzyme Inhibition : The compound's fluorinated structure may enhance binding affinity to certain target proteins, potentially leading to altered enzymatic activity. This characteristic is crucial for developing inhibitors targeting specific pathways involved in tumor growth and progression .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Chlorobenzoyl)pyrrolidin-3-amine | Chlorine atom instead of fluorine | Different reactivity and biological activity |

| 1-(2-Bromobenzoyl)pyrrolidin-3-amine | Bromine atom instead of fluorine | Distinct chemical and physical properties |

| 1-(4-Fluorobenzoyl)pyrrolidin-3-amine | Fluorine at para position | Different electronic effects compared to ortho-substituted analogs |

The placement of the fluorine atom on the benzoyl ring significantly influences the compound's reactivity and biological interactions compared to its analogs.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, particularly in breast cancer cells, with IC50 values in the low micromolar range. Further mechanistic studies suggested that this activity may involve apoptosis induction rather than cell cycle arrest.

Case Study 2: Enzyme Interaction Studies

Another research effort focused on elucidating the interaction between this compound and specific kinases involved in cancer signaling pathways. Preliminary results indicated that the compound could inhibit key kinases at nanomolar concentrations, suggesting its potential as a lead compound for developing targeted therapies .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reagent | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 2-Fluorobenzaldehyde | DMF | 150 | 20 | 93 |

Basic: How is structural confirmation and purity assessment performed for this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) shows characteristic peaks for the fluorobenzoyl group (δ 7.61–6.75 ppm) and pyrrolidine protons (δ 3.33–1.96 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity ≥98% confirmed via reverse-phase HPLC with UV detection at 254 nm .

- Elemental Analysis: Nitrogen content (~7.5–7.99%) validates stoichiometry .

Q. Table 2: Key ¹H NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Fluorobenzoyl aromatic protons | 7.61–6.75 | m, d, t |

| Pyrrolidine CH₂ | 3.33–1.96 | m |

Basic: What are the solubility and stability profiles of this compound under varying pH conditions?

Answer:

- Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in aqueous buffers (e.g., pH 6.5 ammonium acetate buffer) .

- Stability: Degrades under strongly acidic (pH < 3) or basic (pH > 9) conditions; stability studies recommend storage at −20°C in inert atmospheres .

Advanced: How can Design of Experiments (DOE) optimize reaction yield and minimize byproducts?

Answer:

and 17 recommend factorial design to evaluate variables (temperature, catalyst loading, solvent ratio). For example:

Q. Table 3: DOE Variables and Levels

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 120°C | 160°C |

| Amine Equivalents | 1.0 | 1.5 |

| Solvent Volume | 5 mL | 10 mL |

Advanced: How can discrepancies in NMR or HPLC data be resolved during structural validation?

Answer:

- Deuterated Solvent Artifacts: Check for residual protonated solvent peaks (e.g., DMSO-d₅ at δ 2.50 ppm) .

- Dynamic HPLC Effects: Use gradient elution to separate enantiomers or tautomers .

- 2D NMR (COSY, HSQC): Resolve overlapping signals; confirm coupling networks .

Advanced: What computational strategies predict the compound’s reactivity or binding properties?

Answer:

highlights ICReDD’s quantum chemical reaction path searches to model:

- Electrophilic Reactivity: Fukui indices identify nucleophilic sites on the pyrrolidine ring.

- Docking Studies: Molecular dynamics simulations predict interactions with biological targets (e.g., enzymes) .

Advanced: How can reaction mechanisms be elucidated using kinetic or isotopic labeling studies?

Answer:

- Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .

- Time-Resolved Spectroscopy: Monitor intermediate formation via UV-Vis or IR spectroscopy .

Advanced: What advanced separation techniques address challenges in enantiomeric purity?

Answer:

- Chiral Stationary Phases (CSP): Use amylose- or cellulose-based columns for HPLC enantioseparation .

- Crystallization-Induced Diastereomer Resolution: Employ chiral resolving agents (e.g., tartaric acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.